(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHYLPHENYL)PROP-2-ENAMIDE
Overview
Description
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHYLPHENYL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a benzodioxole moiety and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHYLPHENYL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Enamide: The enamide can be formed by the reaction of an appropriate aldehyde with an amide under basic conditions, often using a Wittig or Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of saturated amides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology
Biological Probes: The compound can be used as a probe to study enzyme activity or receptor binding.
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Diagnostics: Can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHYLPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety can participate in π-π stacking interactions, while the enamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLPROP-2-ENAMIDE: Lacks the dimethyl groups on the phenyl ring.
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)PROP-2-ENAMIDE: Contains only one methyl group on the phenyl ring.
Uniqueness
The presence of the dimethyl groups on the phenyl ring in (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHYLPHENYL)PROP-2-ENAMIDE can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. These groups can affect the compound’s steric and electronic properties, leading to unique interactions with molecular targets.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-4-13(2)15(9-12)19-18(20)8-6-14-5-7-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEWLEPNNAOIBQ-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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